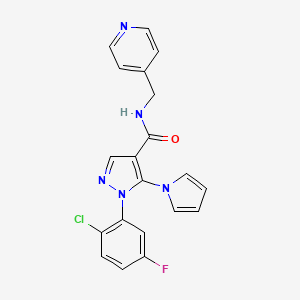
N-(4-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorobenzyl group, two methoxy groups, and a carboxamide group attached to an indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the indole derivative in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction, where the indole derivative reacts with a carboxylic acid derivative in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of automated synthesis equipment, optimization of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the indole ring or the fluorobenzyl group are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide) or electrophilic substitution using halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.
Mecanismo De Acción
The mechanism of action of N-(4-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to changes in cellular responses and physiological effects.
Comparación Con Compuestos Similares
N-(4-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide: This compound also contains a fluorobenzyl group and exhibits similar biological activities.
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide: This compound is a derivative of the indole core and has been studied for its potential as a psychoactive substance.
Methyl S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-L-cysteinate: This compound has been investigated for its protective effects in ischemic stroke models.
Propiedades
Fórmula molecular |
C19H19FN2O3 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]-4,7-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H19FN2O3/c1-22-15(19(23)21-11-12-4-6-13(20)7-5-12)10-14-16(24-2)8-9-17(25-3)18(14)22/h4-10H,11H2,1-3H3,(H,21,23) |
Clave InChI |
ZJCBWQMPTSLFSQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)-4,5-dimethoxybenzoate](/img/structure/B15105123.png)
![2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15105124.png)
![(2E)-3-(3-chlorophenyl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B15105126.png)

![5-[({6-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-N-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15105136.png)
![3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one](/img/structure/B15105143.png)
![N-(2,4-dimethylphenyl)[4-hydroxy-2-(indolinylmethyl)-5-methylthiopheno[2,3-d]p yrimidin-6-yl]carboxamide](/img/structure/B15105145.png)
![1-(4-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B15105149.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15105155.png)
![2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B15105159.png)
![4-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid](/img/structure/B15105172.png)
![Tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate](/img/structure/B15105187.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B15105190.png)
